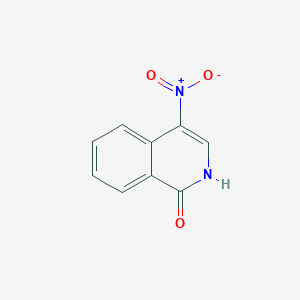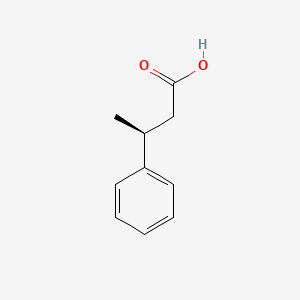
(S)-3-Phenylbutyric acid
Übersicht
Beschreibung
(S)-3-Phenylbutyric acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a phenyl group attached to the third carbon of a butyric acid chain
Wissenschaftliche Forschungsanwendungen
(S)-3-Phenylbutyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-3-Phenylbutyric acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of alkylbenzenes using potassium permanganate (KMnO₄) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Depending on the conditions, products can include benzoic acid derivatives.
Reduction: Products can include alcohols or aldehydes.
Substitution: Products can include halogenated phenylbutyric acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Similar structure but with a shorter carbon chain.
Benzoic acid: Contains a phenyl group directly attached to the carboxyl group.
Phenylpropionic acid: Similar structure but with a different carbon chain length.
Uniqueness
(S)-3-Phenylbutyric acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its phenyl group and butyric acid chain provide a balance of hydrophobic and hydrophilic properties, making it versatile for different applications.
Eigenschaften
IUPAC Name |
(3S)-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357380 | |
| Record name | (S)-3-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-15-6 | |
| Record name | (+)-3-Phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-Phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms utilize (S)-3-Phenylbutyric acid as a source of energy?
A: While some microorganisms can utilize the racemic mixture of 3-Phenylbutyric acid, research shows that Rhodococcus rhodochrous PB1 selectively metabolizes only the (R)-enantiomer for growth. Interestingly, this bacterium can still transform the (S)-enantiomer into (S)-3-(2,3-dihydroxyphenyl)butyric acid, but only when grown in the presence of (R)-3-Phenylbutyric acid. [] This suggests a cometabolic process where enzymes induced by the (R)-enantiomer are also capable of modifying the (S)-enantiomer.
Q2: Can enzymes distinguish between the enantiomers of 3-Phenylbutyric acid?
A: Yes, enzymes often exhibit stereospecificity. For instance, Chromobacterium viscosum lipase demonstrates a preference for the (S)-enantiomer of 3-Phenylbutyric acid in hydrolysis reactions. [] This selectivity is further highlighted in a study using Chromobacterium viscosum lipase for kinetic resolution on a solid support. Surprisingly, the predominant product obtained was the (R)-(-)-3-Phenylbutyric acid, contradicting the enzyme's preference in solution-phase reactions. [] This intriguing observation emphasizes how immobilization can alter enzyme behavior and enantioselectivity.
Q3: Can the enantioselectivity of enzymes be improved for specific applications?
A: Yes, directed evolution techniques can be employed to enhance enzyme enantioselectivity. One study successfully used error-prone PCR and a mutator strain of E. coli to introduce random mutations into the gene encoding an esterase from Pseudomonas fluorescens. Screening of the resulting mutant library identified variants with almost two-fold improvement in enantioselectivity towards 3-Phenylbutyric acid esters compared to the wild-type enzyme. [] This exemplifies the potential for tailoring enzyme properties for specific biotechnological applications, such as chiral synthesis.
Q4: How is the absolute configuration of this compound derivatives determined?
A: The absolute configuration of this compound derivatives, specifically the medial (1R,1′S,2S)- and distal (S,S)-1,1′-Dimethyl-2,2′-spirobiindan, was established using a combination of synthetic methods and chiral starting materials. The synthesis began with this compound, ensuring the final compounds inherited the desired chirality. [] This approach highlights the importance of well-defined starting materials and controlled synthetic routes in stereoselective synthesis, especially when dealing with compounds possessing multiple chiral centers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)
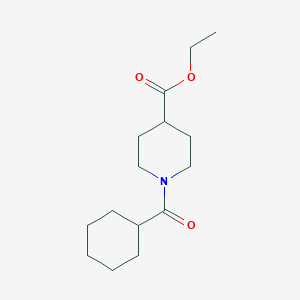
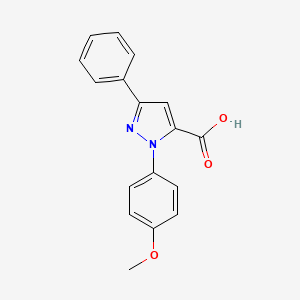
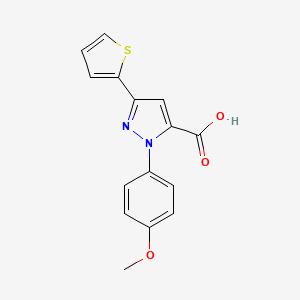
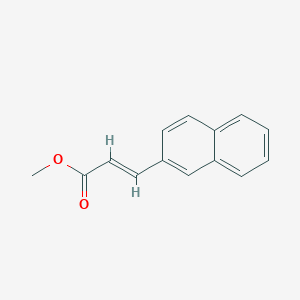
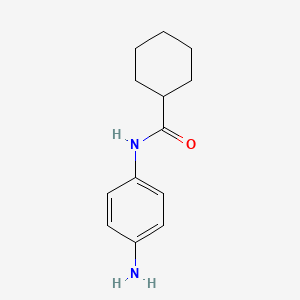
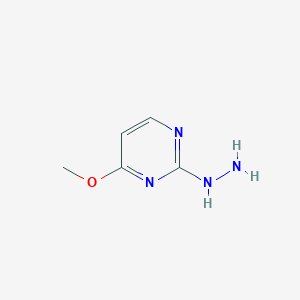
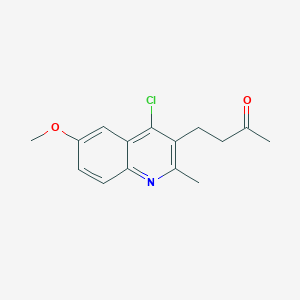
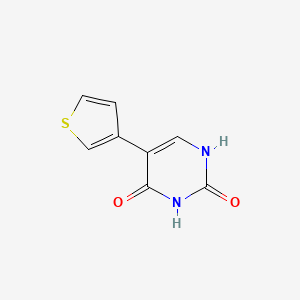
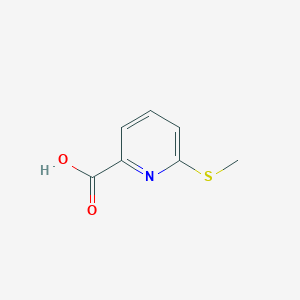
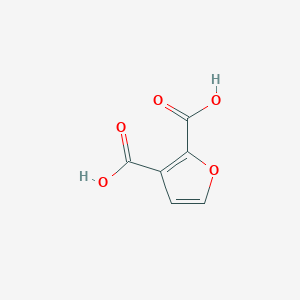
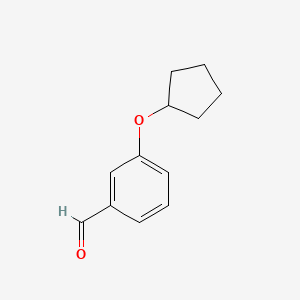
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
